molecular formula C19H13FN4OS B2537357 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone CAS No. 894059-16-6

2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone

Cat. No.: B2537357
CAS No.: 894059-16-6
M. Wt: 364.4
InChI Key: WSLSACODTKREEB-UHFFFAOYSA-N
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Description

2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone is a high-value chemical building block designed for medicinal chemistry and drug discovery research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in the development of biologically active compounds . This scaffold is known to be a key structural component in potent and selective inhibitors of various kinases. Specifically, compounds based on the 6-aryl-[1,2,4]triazolo[4,3-b]pyridazine structure have been identified as potent and selective MET kinase inhibitors, a promising target for anticancer therapeutics . The MET kinase pathway is frequently activated in various cancer types, including non-small cell lung cancer (NSCLC), and liver and gastric cancers . The structure of this reagent incorporates a 4-fluorophenyl group at the 6-position and a thioether linkage at the 3-position bearing a phenacyl group, making it an ideal intermediate for further structure-activity relationship (SAR) exploration. Researchers can utilize this compound in the synthesis and optimization of triazolopyridazine-based lead compounds to develop novel therapies for MET-dependent cancers. The presence of the thioether bridge and ketone functionality offers a versatile handle for further synthetic modification, such as the preparation of secondary amine derivatives or conjugation with other molecular fragments. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-15-8-6-13(7-9-15)16-10-11-18-21-22-19(24(18)23-16)26-12-17(25)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSACODTKREEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The fluorophenyl group is introduced through electrophilic aromatic substitution reactions, while the phenylethanone moiety is added via thiol-ene reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioether group to sulfoxides or sulfones.

  • Reduction: : Reduction of the triazolo[4,3-b]pyridazine core or the phenylethanone moiety.

  • Substitution: : Replacement of the fluorophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of reduced derivatives of the triazolo[4,3-b]pyridazine core or phenylethanone moiety.

  • Substitution: : Generation of analogs with different substituents on the fluorophenyl group.

Scientific Research Applications

  • Formation of Triazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the triazole structure.
  • Pyridazine Fusion : Subsequent reactions introduce the pyridazine moiety through cyclization reactions.
  • Thioether Formation : The thioether bond is established by reacting thiols with the triazole derivative.
  • Final Modification : The final step involves functionalizing the phenylethanone part to achieve the target compound.

Antiviral Activity

Research has indicated that compounds similar to 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone exhibit antiviral properties. For example, studies on triazole derivatives have shown effectiveness against influenza viruses by disrupting crucial protein-protein interactions within viral polymerases .

Anticancer Potential

Several derivatives within this chemical class have demonstrated anticancer activity. Investigations into their effects on various cancer cell lines (such as K562 and MCF-7) revealed that these compounds can inhibit cell proliferation and induce apoptosis . The mechanism often involves interference with cellular signaling pathways essential for cancer cell survival.

Antimicrobial Properties

The thioether functional group in this compound has been associated with antimicrobial activity against various bacterial strains. Studies have shown that modifications in the side chains can enhance antibacterial efficacy .

Activity TypeObservations
AntiviralEffective against influenza viruses
AnticancerInhibits proliferation in cancer cells
AntimicrobialActive against certain bacterial strains

Case Study 1: Influenza Virus Inhibition

A recent study focused on synthesizing triazole derivatives that target the PA-PB1 interface of influenza A virus polymerase. Compounds structurally related to This compound showed promising results in disrupting viral replication processes .

Case Study 2: Cancer Cell Line Testing

In another investigation involving multiple cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism by which 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

Key analogs and their structural differences:

Compound Name Core Substituents (Position 6) Thioether-Linked Group Key Functional Groups
Target Compound 4-Fluorophenyl Phenylethanone Thioether, ketone
1-Morpholino-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone Pyridin-2-yl (position 3) Morpholino-ethanone Thioether, morpholine, ketone

Impact of Substituents:

  • 4-Fluorophenyl vs.
  • Phenylethanone vs. Morpholino-Ethanone: The phenyl group in the target compound may increase metabolic oxidation susceptibility, whereas the morpholine ring (in the analog) offers polarity and solubility, possibly reducing first-pass metabolism .

Hypothetical Pharmacokinetic Behavior

  • Lipophilicity: The target compound’s fluorophenyl and phenyl groups likely confer higher logP (>3.5) compared to the morpholino analog (estimated logP ~2.8), favoring blood-brain barrier penetration but risking hepatic accumulation.
  • Metabolic Stability: Fluorination typically slows oxidative metabolism, whereas morpholino groups may undergo ring-opening or conjugation, as seen in related pharmaceuticals .

Biological Activity

The compound 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23FN8O2SC_{25}H_{23}FN_8O_2S with a molecular weight of approximately 550.63 g/mol. The structure features a triazolo-pyridazine core linked to a fluorophenyl group , which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The presence of the triazolo and pyridazine moieties suggests potential for enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Potential binding to receptors that modulate inflammatory responses.

Biological Activity Overview

Recent studies have evaluated the biological activity of similar compounds and provided insights into the potential effects of this compound.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives containing triazole structures can inhibit the growth of breast and colon cancer cells with IC50 values ranging from 6.2 μM to 43.4 μM .
CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4

Case Studies

  • Antimicrobial Activity : A study on fluorinated triazines demonstrated that similar compounds exhibited antimicrobial properties against gram-positive bacteria and fungi . The structure-activity relationship (SAR) indicated that modifications at the phenyl position significantly influenced activity.
  • Anti-inflammatory Effects : Research into related triazole derivatives showed promising anti-inflammatory effects through COX enzyme inhibition . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of fluorine in the phenyl group enhances biological activity by increasing lipophilicity and improving binding affinity to target sites. Modifications in the substituents on the triazole and pyridazine rings can lead to variations in potency and selectivity.

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